![molecular formula C8H8N2 B068568 7-Methylpyrrolo[1,2-c]pyrimidine CAS No. 179928-24-6](/img/structure/B68568.png)
7-Methylpyrrolo[1,2-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylpyrrolo[1,2-c]pyrimidine is a heterocyclic compound that has gained significant attention in the field of organic synthesis. It is a fused pyrimidine derivative that contains a pyrrole ring and a pyrimidine ring. This compound has shown potential as a building block for the synthesis of various bioactive molecules.
Mecanismo De Acción
The mechanism of action of 7-Methylpyrrolo[1,2-c]pyrimidine is not well understood. However, it has been suggested that this compound may act as a competitive inhibitor of protein kinases by binding to the ATP-binding site. This binding prevents the phosphorylation of target proteins, leading to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-Methylpyrrolo[1,2-c]pyrimidine are not well documented. However, it has been shown to exhibit potent inhibitory activity against several protein kinases, including cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These kinases play a crucial role in the regulation of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-Methylpyrrolo[1,2-c]pyrimidine in lab experiments is its versatility as a building block for the synthesis of various bioactive molecules. Additionally, the synthesis method for this compound has been optimized to produce high yields, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 7-Methylpyrrolo[1,2-c]pyrimidine. One area of interest is the development of more potent inhibitors of protein kinases using this compound as a building block. Additionally, the potential use of this compound in drug delivery systems and as a fluorescent probe for imaging studies is currently being explored. Further research is needed to fully understand the mechanism of action and potential applications of 7-Methylpyrrolo[1,2-c]pyrimidine.
Métodos De Síntesis
The synthesis of 7-Methylpyrrolo[1,2-c]pyrimidine involves the condensation of 2-amino-4-methylpyrimidine with 2,5-dimethoxytetrahydrofuran in the presence of a strong acid catalyst. The resulting intermediate is then cyclized using a Lewis acid catalyst to produce 7-Methylpyrrolo[1,2-c]pyrimidine. This method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
7-Methylpyrrolo[1,2-c]pyrimidine has been extensively studied for its potential as a building block for the synthesis of various bioactive molecules. It has been used as a precursor for the synthesis of potent inhibitors of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, this compound has been used in the synthesis of antiviral and anticancer agents.
Propiedades
IUPAC Name |
7-methylpyrrolo[1,2-c]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8-4-5-9-6-10(7)8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZSJXSDEDEHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1C=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylpyrrolo[1,2-c]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
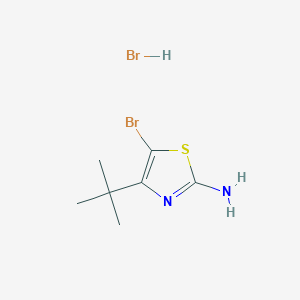
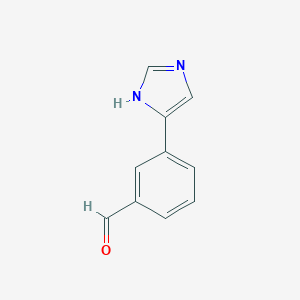
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
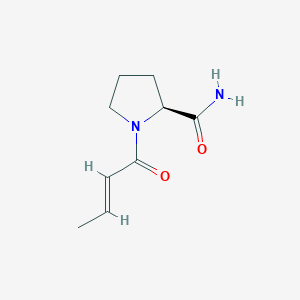
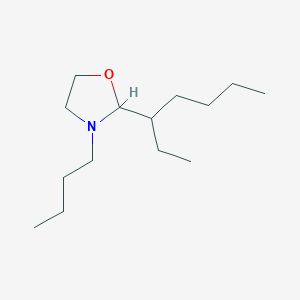
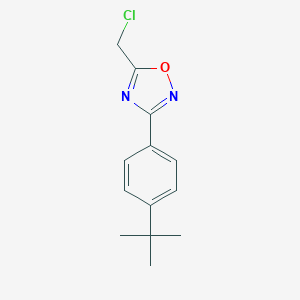
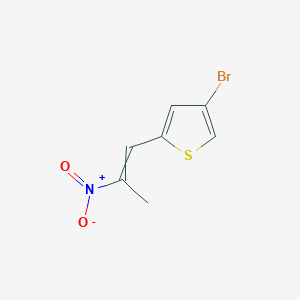
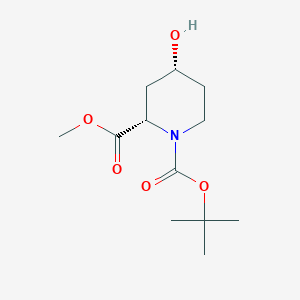
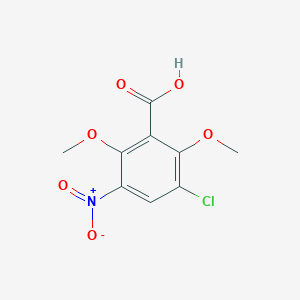
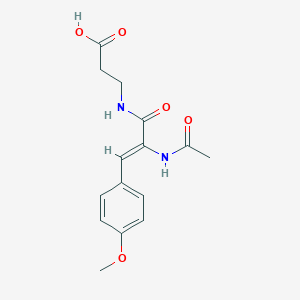
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)
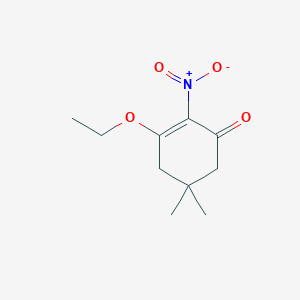
![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)